2-(Azepan-1-yl)pyridine-3-carboxamide
Description
2-(Azepan-1-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group and at the 2-position with an azepane moiety (a seven-membered saturated nitrogen-containing ring). This structure imparts unique physicochemical properties, such as enhanced solubility and conformational flexibility compared to smaller-ring analogs.
Properties
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)10-6-5-7-14-12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAOQMSZDYXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for 2-(Azepan-1-yl)pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane or carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-carboxamide derivatives with reduced azepane moiety.
Substitution: Formation of substituted pyridine-3-carboxamide derivatives.
Scientific Research Applications
2-(Azepan-1-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Ring Size and Flexibility : The azepane group in the target compound introduces conformational flexibility, which may enhance binding to dynamic enzyme pockets compared to the rigid indan substituents in patent compounds .
Electron-Withdrawing Groups: Patent analogs (e.g., A.3.32–A.3.39) feature difluoromethyl groups, which are electron-withdrawing and may increase metabolic stability.
Hypothetical Data Table: Predicted Properties
| Property | 2-(Azepan-1-yl)pyridine-3-carboxamide | A.3.32 (Patent Compound) |
|---|---|---|
| LogP | ~1.8 (moderate lipophilicity) | ~3.2 (high lipophilicity) |
| Water Solubility | High (due to azepane’s polarity) | Low |
| Metabolic Stability | Moderate (azepane may undergo oxidation) | High (difluoromethyl resists degradation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
